Furfenorex is classified as a sympathomimetic amine, similar to other compounds in the amphetamine class. It is chemically related to methamphetamine, sharing structural similarities that influence its pharmacological effects. The compound is identified by the chemical formula and has a unique identifier in various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database.
Furfenorex can be synthesized through several methods, with one common approach involving the reaction of benzyl cyanide and furfural under acidic conditions, typically using hydrochloric acid as a catalyst. This reaction leads to the formation of Furfenorex, which can then be purified through recrystallization from ethanol.
Another synthesis route includes the reaction of furan-2-ylmethylamine with N-methyl-1-phenylpropan-2-amine, highlighting the versatility in its synthetic pathways.
The synthesis generally requires controlled temperature and pH levels to optimize yield and purity. Typical conditions might include heating the reactants at elevated temperatures while maintaining an acidic environment.
Furfenorex features a complex molecular structure characterized by a furan ring fused with a phenyl group. Its structural formula can be represented as follows:
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2
The presence of both nitrogen and oxygen in its structure contributes to its biological activity.
Furfenorex undergoes various chemical reactions, including:
These reactions are significant for understanding both the pharmacological potential and the risks associated with Furfenorex.
Furfenorex acts primarily as a sympathomimetic agent, stimulating the sympathetic nervous system. This stimulation results in increased heart rate, elevated blood pressure, and heightened alertness. The compound's mechanism involves the release of norepinephrine and dopamine, neurotransmitters associated with arousal and reward pathways in the brain .
Furfenorex is typically presented as a solid at room temperature. Its melting point is reported to be around 188–190 °C, indicating it has relatively high thermal stability for an organic compound .
The chemical properties include:
Relevant data from studies indicate that these properties influence both its synthesis and potential applications in research .
Furfenorex has been studied for various scientific uses:
Furfenorex (C₁₅H₁₉NO) is a synthetic stimulant initially developed in the 1960s as an appetite suppressant under the brand name Frugalan. Classified pharmacologically as a substituted amphetamine, it belongs to a broader family of phenethylamine derivatives designed for obesity management. Its clinical use was short-lived due to metabolic properties that revealed significant abuse potential. Chemically identified as (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine, furfenorex is structurally characterized by a furan ring substitution and N-methyl modification [1] [2].
Property | Value |
---|---|
IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine |
Synonyms | Frugalan, Furfurylmethylamphetamine |
CAS Number | 37762-52-2 |
Molecular Formula | C₁₅H₁₉NO |
Molar Mass | 229.323 g·mol⁻¹ |
ATC Code | None (withdrawn) |
Furfenorex emerged during the mid-20th century pharmaceutical boom in anorectic agents. Synthesized in the 1960s, it was investigated as a successor to earlier amphetamine-based weight-loss drugs. French researchers Boissier, Dumont, Ratouis, and Moisy conducted foundational pharmacological studies in 1967, demonstrating its appetite-suppressing effects in animal models and humans [1]. By the late 1960s, furfenorex entered select European and South American markets as a prescription obesity treatment. Its clinical adoption coincided with broader enthusiasm for sympathomimetic anorectics, though its tenure was notably brief. Unlike classical amphetamines, furfenorex was initially perceived as having a reduced abuse profile due to its prodrug design—a premise later challenged by metabolic studies [1] [5].
Year | Event |
---|---|
1960s | Initial synthesis and pharmacological screening |
1967 | First published preclinical study |
Late 1960s | Limited market release (e.g., France, Brazil) |
1972 | Metabolic conversion to methamphetamine reported |
1980s | Global withdrawal from markets |
Furfenorex is a ring-substituted and N-alkylated amphetamine derivative. Its core structure retains amphetamine’s phenethylamine backbone (α-methyl group and phenyl ring) but incorporates two critical modifications:
This dual modification places furfenorex in the N-alkylated amphetamine subclass alongside compounds like fenproporex and clobenzorex. Biochemically, it acts as a dopamine-releasing agent (DRA), though its activity is primarily indirect. As a prodrug, furfenorex undergoes enzymatic hydrolysis to yield methamphetamine—a property central to its abuse potential [1] [5].
Amphetamine → N-Methylation → Methamphetamine Amphetamine → N-Alkylation → Furfenorex (N-furfurylmethyl-N-methyl)
Furfenorex’s regulatory decline was directly linked to metabolic studies published in 1972. Researchers Marsel, Döring, Remberg, and Spiteller identified methamphetamine as a primary metabolite, detected in urine following furfenorex administration [1]. This transformation occurs via hepatic N-dealkylation, releasing methamphetamine and furfuryl alcohol. Given methamphetamine’s high addictive potential and Schedule II status (under the UN Convention on Psychotropic Substances), furfenorex was reclassified globally as a controlled substance precursor.
By the 1980s, regulatory agencies mandated its withdrawal from all markets. The U.S. Drug Enforcement Administration (DEA) and European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) categorized it under precursor-controlled substances, and it remains listed in the World Anti-Doping Agency (WADA) Prohibited List as a metabolically active amphetamine precursor [5] [6].
Precursor Drug | Active Metabolite | Therapeutic Origin |
---|---|---|
Furfenorex | Methamphetamine | Appetite suppressant |
Fenproporex | Amphetamine | Appetite suppressant |
Clobenzorex | Amphetamine | Appetite suppressant |
Selegiline | Methamphetamine | Parkinson’s disease |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: